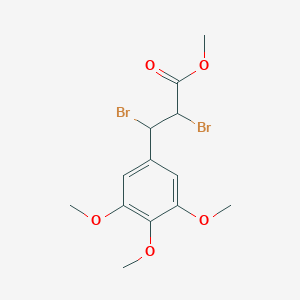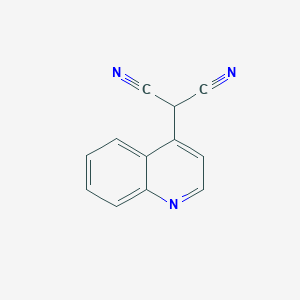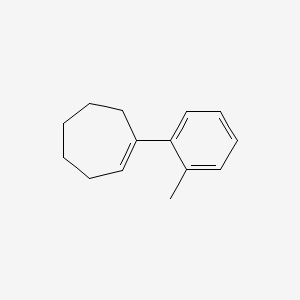
N-cyclohexyl-N-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-hydroxyacetamide is an organic compound with the molecular formula C8H15NO2. It is known for its unique chemical structure, which includes a cyclohexyl group attached to a hydroxyacetamide moiety. This compound has garnered attention in various fields of research due to its potential biological activity and applications in different scientific domains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-hydroxyacetamide typically involves the reaction of cyclohexylamine with acetic anhydride, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding this compound derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted acetamides, amines, and other derivatives that retain the cyclohexyl group. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
N-cyclohexyl-N-hydroxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: This compound has been studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research has explored its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its action may include modulation of oxidative stress and inhibition of specific biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclohexyl-N-hydroxyacetamide include:
- N-cyclohexyl-N-hydroxyurea
- N-cyclohexyl-N-hydroxypropionamide
- N-cyclohexyl-N-hydroxybutyramide
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique properties and reactivity. Its cyclohexyl group provides steric hindrance, affecting its interaction with other molecules and its overall stability .
Properties
CAS No. |
61077-20-1 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-cyclohexyl-N-hydroxyacetamide |
InChI |
InChI=1S/C8H15NO2/c1-7(10)9(11)8-5-3-2-4-6-8/h8,11H,2-6H2,1H3 |
InChI Key |
IFABDGRTJZLSBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


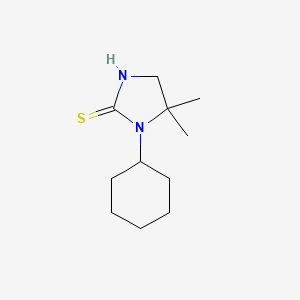


![3-Phenyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B13998658.png)
![n'-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide](/img/structure/B13998660.png)
![4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione](/img/structure/B13998669.png)
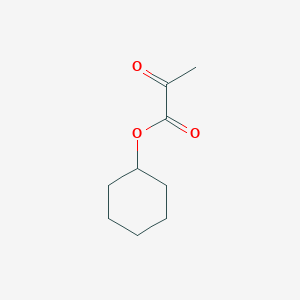
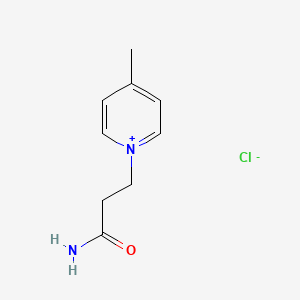
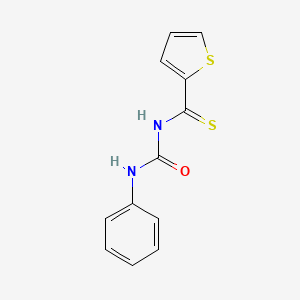
![2-Nitrobicyclo[2.2.2]octane](/img/structure/B13998680.png)
![N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B13998686.png)
